(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, also known as S-BINAP, is a chiral phosphoric acid derivative that has been widely used in asymmetric synthesis due to its ability to catalyze enantioselective reactions. It is a valuable compound for chemists, as it can be used in a variety of synthesis methods, and it can also be used in a range of scientific research applications. This article will discuss the synthesis method of S-BINAP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Ligand Applications in Synthesis
This compound has been explored as a ligand in the synthesis of materials with two low-coordinate phosphorus centers. Research by Shah et al. (2000) delved into tetraarylphenyls as sterically demanding ligands for creating compounds with bridged phosphorus centers, highlighting its potential in synthesizing novel materials (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Role in Asymmetric Catalysis
In the realm of asymmetric catalysis, the compound has been used as a chiral Brønsted acid, aiding in reactions like the TRIP-catalyzed allylation of aldehydes with organozinc compounds. Hartmann et al. (2020) provide insights into its catalytic mechanism and the origins of stereoselectivity in such processes (Hartmann, Lazzarotto, Pletz, Tanda, Neu, Goessler, Kroutil, & Boese, 2020).
Involvement in Polymer Research
The compound has also found applications in polymer research. For instance, a study by Ozyurt et al. (2008) involved the synthesis of a new polythiophene derivative using a compound structurally related to (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate. This research contributes to the development of processable and multichromic polymers (Ozyurt, Gunbas, Durmus, & Toppare, 2008).
Studies in Circularly Polarized Luminescence
Amako et al. (2013) investigated the circularly polarized luminescence (CPL) and circular dichroism (CD) characteristics of axially chiral binaphthyl-2,2′-diyl hydrogen phosphate derivatives, indicating its significance in optical and electronic applications (Amako, Kimoto, Tajima, Fujiki, & Imai, 2013).
Exploration in Organometallic Chemistry
Ionkin et al. (2008) explored the compound's role in stabilizing novel phosphorus heterocycles, highlighting its utility in creating materials with unique chemical properties (Ionkin, Marshall, Fish, Marchione, Howe, Davidson, & McEwen, 2008).
properties
IUPAC Name |
10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53O4P/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41-42-38-20-16-14-18-30(38)26-40(44(42)52-53(49,50)51-43(39)41)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28H,1-12H3,(H,49,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIVXBCFEGGBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
CAS RN |
861909-39-9 | |
Record name | (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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